REACTION_CXSMILES
|
[OH:1][CH:2]1[CH2:7][CH2:6][CH:5]([C:8]([CH:11]2[CH2:16][CH2:15][CH:14]([OH:17])[CH2:13][CH2:12]2)([CH3:10])[CH3:9])[CH2:4][CH2:3]1.[CH2:18]([CH:20]1[O:22][CH2:21]1)Cl.[OH-:23].[Na+].[C:25]1([CH3:31])C=CC=C[CH:26]=1>[Sn](F)F.C1OCCOCCOCCOCCOCCOC1>[CH2:18]([O:1][CH:2]1[CH2:3][CH2:4][CH:5]([C:8]([CH:11]2[CH2:12][CH2:13][CH:14]([O:17][CH2:31][CH:25]3[O:23][CH2:26]3)[CH2:15][CH2:16]2)([CH3:10])[CH3:9])[CH2:6][CH2:7]1)[CH:20]1[O:22][CH2:21]1 |f:2.3|
|
Name
|
|
Quantity
|
240.4 g
|
Type
|
reactant
|
Smiles
|
OC1CCC(CC1)C(C)(C)C1CCC(CC1)O
|
Name
|
tin difluoride
|
Quantity
|
3.14 g
|
Type
|
catalyst
|
Smiles
|
[Sn](F)F
|
Name
|
|
Quantity
|
5.28 g
|
Type
|
catalyst
|
Smiles
|
C1COCCOCCOCCOCCOCCO1
|
Name
|
|
Quantity
|
152.12 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
145 °C
|
Type
|
CUSTOM
|
Details
|
with efficient stirring over 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A reactor of the kind described in Example 8
|
Type
|
ADDITION
|
Details
|
are added over 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to 55° C.
|
Type
|
STIRRING
|
Details
|
After stirring for 4.5 hours at 55°-60° C.
|
Duration
|
4.5 h
|
Type
|
TEMPERATURE
|
Details
|
cooling to room temperature
|
Type
|
FILTRATION
|
Details
|
the suspension is filtered
|
Type
|
WASH
|
Details
|
the filtrate is washed with toluene
|
Type
|
CUSTOM
|
Details
|
The phases are separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted with 2×100 ml of ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic phases are washed with a small an amount of 10% KH2PO4 solution as possible and then with water until neutral,
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate is freed from solvent on a rotary evaporator under vacuum (bath temperature 70° C.)
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1CO1)OC1CCC(CC1)C(C)(C)C1CCC(CC1)OCC1CO1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 330.8 g | |
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |